Cas no 870823-10-2 ((S)-ethyl 4-(1-(3-(3,5-dichlorophenyl)-5-(6-methoxynaphthalen-2-yl)-1h-pyrazol-1-yl)ethyl)benzoate)

(S)-ethyl 4-(1-(3-(3,5-dichlorophenyl)-5-(6-methoxynaphthalen-2-yl)-1h-pyrazol-1-yl)ethyl)benzoate structure
870823-10-2 structure
Product name:(S)-ethyl 4-(1-(3-(3,5-dichlorophenyl)-5-(6-methoxynaphthalen-2-yl)-1h-pyrazol-1-yl)ethyl)benzoate
CAS No:870823-10-2
MF:C31H26Cl2N2O3
MW:545.455746173859
CID:2155637
PubChem ID:57882762

(S)-ethyl 4-(1-(3-(3,5-dichlorophenyl)-5-(6-methoxynaphthalen-2-yl)-1h-pyrazol-1-yl)ethyl)benzoate Chemical and Physical Properties

Names and Identifiers

    • (S)-ethyl 4-(1-(3-(3,5-dichlorophenyl)-5-(6-methoxynaphthalen-2-yl)-1h-pyrazol-1-yl)ethyl)benzoate
    • ethyl 4-[(1S)-1-[3-(3,5-dichlorophenyl)-5-(6-methoxynaphthalen-2-yl)pyrazol-1-yl]ethyl]benzoate
    • Ethyl 4-[(1S)-1-[3-(3,5-dichlorophenyl)-5-(6-methoxy-2-naphthalenyl)-1H-pyrazol-1-yl]ethyl]benzoate (ACI)
    • Ethyl 4-[(1S)-1-[3-(3,5-dichlorophenyl)-5-(6-methoxy-2-naphthyl)-1H-pyrazol-1-yl]ethyl]benzoate
    • DB-236674
    • (S)-ethyl4-(1-(3-(3,5-dichlorophenyl)-5-(6-methoxynaphthalen-2-yl)-1H-pyrazol-1-yl)ethyl)benzoate
    • SCHEMBL2644376
    • VXHYCIQLCNSEFY-IBGZPJMESA-N
    • CS-13880
    • ethyl 4-{(1S)-1-[3-(3,5-dichlorophenyl)-5-(6-methoxy-2-naphthyl)-1H-pyrazol-1-yl]ethyl}benzoate
    • 870823-10-2
    • AKOS037649917
    • CS-M1361
    • Inchi: 1S/C31H26Cl2N2O3/c1-4-38-31(36)21-7-5-20(6-8-21)19(2)35-30(18-29(34-35)25-14-26(32)17-27(33)15-25)24-10-9-23-16-28(37-3)12-11-22(23)13-24/h5-19H,4H2,1-3H3/t19-/m0/s1
    • InChI Key: VXHYCIQLCNSEFY-IBGZPJMESA-N
    • SMILES: [C@H](C1C=CC(C(=O)OCC)=CC=1)(N1N=C(C2C=C(Cl)C=C(Cl)C=2)C=C1C1C=CC2C=C(C=CC=2C=1)OC)C

Computed Properties

  • Exact Mass: 544.1320481g/mol
  • Monoisotopic Mass: 544.1320481g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 38
  • Rotatable Bond Count: 8
  • Complexity: 768
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 53.4Ų
  • XLogP3: 8.2

(S)-ethyl 4-(1-(3-(3,5-dichlorophenyl)-5-(6-methoxynaphthalen-2-yl)-1h-pyrazol-1-yl)ethyl)benzoate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM330837-100mg
(S)-ethyl 4-(1-(3-(3,5-dichlorophenyl)-5-(6-methoxynaphthalen-2-yl)-1H-pyrazol-1-yl)ethyl)benzoate
870823-10-2 95%+
100mg
$1301 2021-08-18
ChemScence
CS-M1361-100mg
(S)-ethyl 4-(1-(3-(3,5-dichlorophenyl)-5-(6-methoxynaphthalen-2-yl)-1H-pyrazol-1-yl)ethyl)benzoate
870823-10-2 95.33%
100mg
$715.0 2022-04-26
Chemenu
CM330837-100mg
(S)-ethyl 4-(1-(3-(3,5-dichlorophenyl)-5-(6-methoxynaphthalen-2-yl)-1H-pyrazol-1-yl)ethyl)benzoate
870823-10-2 95%+
100mg
$858 2023-02-01
Chemenu
CM330837-250mg
(S)-ethyl 4-(1-(3-(3,5-dichlorophenyl)-5-(6-methoxynaphthalen-2-yl)-1H-pyrazol-1-yl)ethyl)benzoate
870823-10-2 95%+
250mg
$1430 2023-02-01
Chemenu
CM330837-250mg
(S)-ethyl 4-(1-(3-(3,5-dichlorophenyl)-5-(6-methoxynaphthalen-2-yl)-1H-pyrazol-1-yl)ethyl)benzoate
870823-10-2 95%+
250mg
$2324 2021-08-18
A2B Chem LLC
AH85068-100mg
(S)-ethyl 4-(1-(3-(3,5-dichlorophenyl)-5-(6-Methoxynaphthalen-2-yl)-1H-pyrazol-1-yl)ethyl)benzoate
870823-10-2 95+%
100mg
$1198.00 2024-04-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1057610-250mg
(S)-ethyl 4-(1-(3-(3,5-dichlorophenyl)-5-(6-methoxynaphthalen-2-yl)-1H-pyrazol-1-yl)ethyl)benzoate
870823-10-2 96%
250mg
¥12446.00 2024-04-27
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1057610-100mg
(S)-ethyl 4-(1-(3-(3,5-dichlorophenyl)-5-(6-methoxynaphthalen-2-yl)-1H-pyrazol-1-yl)ethyl)benzoate
870823-10-2 96%
100mg
¥8616.00 2024-04-27

(S)-ethyl 4-(1-(3-(3,5-dichlorophenyl)-5-(6-methoxynaphthalen-2-yl)-1h-pyrazol-1-yl)ethyl)benzoate Related Literature

Additional information on (S)-ethyl 4-(1-(3-(3,5-dichlorophenyl)-5-(6-methoxynaphthalen-2-yl)-1h-pyrazol-1-yl)ethyl)benzoate

Research Briefing on (S)-ethyl 4-(1-(3-(3,5-dichlorophenyl)-5-(6-methoxynaphthalen-2-yl)-1h-pyrazol-1-yl)ethyl)benzoate (CAS: 870823-10-2)

In recent years, the compound (S)-ethyl 4-(1-(3-(3,5-dichlorophenyl)-5-(6-methoxynaphthalen-2-yl)-1h-pyrazol-1-yl)ethyl)benzoate (CAS: 870823-10-2) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its complex pyrazole and naphthalene-based structure, has shown promising potential in various therapeutic applications, particularly in the modulation of inflammatory pathways and enzyme inhibition. The following briefing synthesizes the latest findings and advancements related to this compound, offering insights into its mechanism of action, pharmacokinetics, and potential clinical applications.

Recent studies have elucidated the role of (S)-ethyl 4-(1-(3-(3,5-dichlorophenyl)-5-(6-methoxynaphthalen-2-yl)-1h-pyrazol-1-yl)ethyl)benzoate as a potent inhibitor of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammatory processes. Structural analysis reveals that the dichlorophenyl and methoxynaphthalenyl groups contribute to its high binding affinity and selectivity for COX-2 over COX-1, minimizing gastrointestinal side effects commonly associated with non-selective COX inhibitors. Preclinical trials have demonstrated its efficacy in reducing inflammation in murine models of arthritis, with a notable reduction in pro-inflammatory cytokines such as IL-6 and TNF-α.

Pharmacokinetic studies indicate that the compound exhibits favorable oral bioavailability and metabolic stability, attributed to its ester moiety, which undergoes hydrolysis in vivo to release the active carboxylic acid derivative. This property enhances its therapeutic potential, as it allows for sustained drug release and prolonged activity. Furthermore, recent in vitro assays have highlighted its potential as an anti-proliferative agent in certain cancer cell lines, particularly those overexpressing COX-2, suggesting a dual role in both anti-inflammatory and anti-cancer therapies.

Despite these promising findings, challenges remain in optimizing the compound's solubility and minimizing off-target effects. Current research efforts are focused on structural modifications to improve its physicochemical properties while retaining its biological activity. Collaborative studies between academic institutions and pharmaceutical companies are underway to advance this compound into clinical trials, with preliminary data expected within the next two years. The continued exploration of (S)-ethyl 4-(1-(3-(3,5-dichlorophenyl)-5-(6-methoxynaphthalen-2-yl)-1h-pyrazol-1-yl)ethyl)benzoate underscores its potential as a cornerstone in the development of next-generation anti-inflammatory and anti-neoplastic agents.

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